p-(1,1-Dimethylheptyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyloctan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-12-15(2,3)13-8-10-14(16)11-9-13/h8-11,16H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWXCYSPVNCDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184803 | |
| Record name | 4-(1,1-Dimethylheptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30784-30-6 | |
| Record name | 4-(1,1-Dimethylheptyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30784-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1,1-Dimethylheptyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030784306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1,1-Dimethylheptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(1,1-dimethylheptyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-(1,1-Dimethylheptyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VLG3X8TCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolism and Toxicokinetic Pathways
Absorption and Bioavailability Studies
Studies on other alkylphenols, such as 4-tert-butylphenol (B1678320) and 4-tert-octylphenol, suggest that p-(1,1-Dimethylheptyl)phenol is likely to be rapidly absorbed from the gastrointestinal tract following oral ingestion . The lipophilic nature of polyphenols generally allows them to pass through plasma membranes via simple diffusion, indicating that the absorption of this compound would be efficient mdpi.com. The chemical structure, particularly the alkyl side chain, is a key determinant of the absorption rate and degree mdpi.com.
Dermal absorption is also a significant route of exposure. For related substances like 4-tert-butylphenol, skin penetration is considered an important entry route into the body . Based on its physicochemical properties, a high dermal bioavailability can be assumed for compounds like 4-tert-pentylphenol, a related alkylphenol . The bioavailability of phenolic compounds is not always high, with absorption rates varying widely from 0.3% to 43% nih.gov. Only a small fraction (5-10%) of ingested dietary polyphenols are typically absorbed in the small intestine, with the majority passing to the colon nih.gov.
Biotransformation and Metabolite Formation
Once absorbed, this compound undergoes extensive biotransformation, primarily in the liver. This process involves two main phases of metabolism: Phase I functionalization reactions and Phase II conjugation reactions.
Phase II metabolism is a critical detoxification pathway for phenolic compounds. The primary conjugation reactions are glucuronidation and sulfonation, which involve the attachment of glucuronic acid or a sulfate (B86663) group to the phenolic hydroxyl group nih.govnih.gov. These reactions increase the water solubility of the compound, facilitating its excretion from the body researchgate.net.
Glucuronidation: This is a major metabolic pathway for phenols, catalyzed by UDP-glucuronosyltransferases (UGTs) nih.govnih.gov. Studies on p-nonylphenol have shown that glucuronide conjugates are the predominant form found in the blood researchgate.net. For phenolic compounds in general, UGT isoforms from the UGT1A subfamily are mainly responsible for this process in the liver nih.gov.
Sulfonation: This pathway, mediated by sulfotransferases (SULTs), also contributes to the conjugation of phenolic compounds nih.gov. While often less predominant than glucuronidation for some phenols, it remains a significant route of detoxification nih.gov.
These conjugation processes can significantly reduce the bioavailability and potential toxicity of the parent compound by converting it into inactive, excretable metabolites nih.gov.
Phase I metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes mdpi.comnih.gov. These enzymes catalyze oxidative reactions, introducing or exposing functional groups on the substrate molecule youtube.comyoutube.com.
For phenolic compounds, CYP enzymes are responsible for hydroxylation reactions mdpi.com. Studies on the simple phenol (B47542) molecule have implicated CYP2E1 in its metabolism, although it is responsible for only about 50% of this activity in the liver, suggesting the involvement of other CYP isozymes nih.gov.
Research on a branched nonylphenol isomer, 4-(3',6'-dimethyl-3'-heptyl) phenol, using human liver microsomes, has provided direct evidence of CYP-mediated metabolism. The primary metabolite identified was the corresponding catechol, 4-(3',6'-dimethyl-3'-heptyl) catechol, which is formed by the hydroxylation of the aromatic ring nih.gov. Additionally, other metabolites were tentatively identified, including those resulting from the hydroxylation of the branched alkyl side chain nih.gov. This indicates that the biotransformation of this compound likely involves both aromatic and aliphatic hydroxylation, catalyzed by CYP enzymes, to produce catechols and hydroxylated side-chain derivatives.
Identified Metabolites of a Branched Nonylphenol Isomer in Human Liver Microsomes
| Parent Compound | Metabolite | Metabolic Reaction | Reference |
|---|---|---|---|
| 4-(3',6'-dimethyl-3'-heptyl) phenol | 4-(3',6'-dimethyl-3'-heptyl) catechol | Aromatic Hydroxylation | nih.gov |
| 4-(3',6'-dimethyl-3'-heptyl) phenol | Hydroxylated alkyl side-chain derivative | Aliphatic Hydroxylation | nih.gov |
Excretion and Elimination Kinetics
The metabolites of this compound, made water-soluble through conjugation, are primarily excreted from the body via urine. The kinetics of elimination for phenolic compounds are generally rapid.
Studies on phenol in humans show a short elimination half-life (t½el) of approximately 30 minutes for the unconjugated form and 64 minutes for the conjugated form nih.gov. However, prolonged dermal exposure can lead to a significantly longer elimination half-life, up to nearly 14 hours, possibly due to the skin acting as a slow-release reservoir nih.gov. For p-nonylphenol administered orally to rats, rapid elimination was observed, with an average elimination half-time of 3.5 hours researchgate.net. Similarly, most of the related compound p-tert-butylphenol is excreted within 24 hours . The cumulative urinary excretion of phenol conjugates within 8 hours has been measured to be between 31% and 63% of the administered dose nih.gov.
Pharmacokinetic Parameters of Phenol in Humans
| Parameter | Unconjugated Phenol | Conjugated Phenol | Reference |
|---|---|---|---|
| Peak Concentration Time (tmax) | 18.8 ± 2.5 min | 54.9 ± 4.5 min | nih.gov |
| Peak Concentration (Cmax) | 3.01 ± 0.28 µg/mL | 4.15 ± 0.25 µg/mL | nih.gov |
| Elimination Half-Life (t½el) | 30.3 ± 2.8 min | 64.0 ± 7.3 min | nih.gov |
| Prolonged Dermal Exposure t½el | 13.86 hours | nih.gov |
Bioaccumulation and Tissue Distribution Dynamics
Despite efficient metabolism and excretion, the lipophilic nature of this compound allows for the possibility of bioaccumulation in tissues.
Studies on p-nonylphenol in rats have shown that while glucuronidation is predominant in the blood, accumulation of the parent compound (aglycone) still occurs in various tissues, including the liver and brain researchgate.net. This indicates that the unconjugated form can distribute to and be retained in tissues before it is metabolized or excreted.
Research on the distribution of various phenolic compounds in freshwater fish has identified tissue-specific accumulation patterns. High bioaccumulation potential was observed in the liver for most phenolic compounds studied nih.gov. Concentrations were also measured in muscle and gonads (ovaries and testes), indicating that these tissues are also sites of distribution nih.gov. Phenol itself was found to be predominant in all tissues analyzed, including muscle, gills, brain, liver, and gonads of crucian carp (B13450389) nih.gov. This suggests that this compound may also distribute to and accumulate in similar tissues, including muscle and reproductive organs like the ovaries.
Based on a comprehensive search of available scientific literature, there is currently no specific data on the depuration rates of this compound from biological tissues. Research on the toxicokinetics and metabolism of alkylphenols has often focused on other compounds within this class, such as p-tert-octylphenol or nonylphenol.
Therefore, a detailed section on the depuration rates of this compound, including research findings and data tables, cannot be provided at this time due to the absence of specific studies on this particular chemical compound.
Toxicological Assessments and Mechanisms
Systemic Toxicity Profiles
The systemic toxicity of p-(1,1-Dimethylheptyl)phenol, as with other phenol (B47542) derivatives, is rooted in its nature as a protoplasmic poison. nih.gov Its chemical structure, featuring both hydrophilic (the hydroxyl group) and lipophilic (the dimethylheptyl group) properties, allows it to readily penetrate cellular membranes. nih.gov This leads to the denaturation of essential proteins and enzymes, disrupting cell wall integrity and ultimately causing cell death and coagulation necrosis. nih.govmhmedical.com
Upon systemic absorption, which can occur rapidly through dermal, oral, or inhalation routes, phenol and its derivatives are distributed widely throughout the body. nih.govmhmedical.com This widespread distribution leads to a range of multisystem organ effects. The primary mechanisms involve direct cellular damage in various organs. Pathological effects can manifest in the central nervous system (CNS), cardiovascular system, liver, and kidneys. nih.gov
Systemic complications from severe phenol toxicity can include:
Neurological Effects: Mental status depression, confusion, seizures, and coma. mhmedical.com
Cardiovascular Effects: Cardiac arrhythmias, cardiovascular collapse, and shock. nih.govdrexel.edu
Renal Effects: Acute kidney injury, which can be exacerbated by rhabdomyolysis or hemoglobinuria resulting from intravascular hemolysis. nih.gov
Hepatic Effects: Acute hepatotoxicity and mild increases in liver enzymes (transaminitis) have been reported. nih.govdrexel.edu
Respiratory Effects: Airway compromise, respiratory failure, and acute respiratory distress syndrome may occur. nih.gov
Furthermore, substituted phenol derivatives can exert toxicity through an additional mechanism: the uncoupling of oxidative phosphorylation, which disrupts cellular energy production and can lead to severe metabolic acidosis and hyperthermia. nih.gov
The mechanism of dermal and ocular irritation by phenolic compounds is primarily due to their corrosive nature. Phenol denatures and precipitates proteins, causing coagulation necrosis upon contact with tissues. mhmedical.comwww.gov.uk This action disrupts cellular structure and function, leading to chemical burns and tissue damage.
Dermal Exposure: When applied to the skin, phenol can cause severe irritation, inflammation, erythema (redness), and blanching. www.gov.uk A characteristic white covering of precipitated protein may form initially, which later turns red and may slough off, leaving a brown stain. cornell.edu Phenol also possesses local anesthetic properties, which can mask the initial pain of a burn, potentially delaying recognition of the injury while significant damage occurs. www.gov.ukcornell.edu If left on the skin, it penetrates rapidly, which can lead to cell death, severe burns, and gangrene. cornell.edu Chronic skin exposure can lead to ochronosis (a dark pigmentation of the skin), irritation, and necrosis. www.gov.uk
Ocular Exposure: Direct contact with the eyes is particularly hazardous. Phenol is a strong irritant to mucous membranes and can cause severe eye irritation, permanent injury, and blindness. cornell.eduepa.gov The corrosive action can rapidly damage the cornea and other ocular structures.
The severity of dermal lethality is dependent on both the concentration of the phenol solution and the total surface area of exposure. www.gov.uk Systemic toxicity can occur rapidly following dermal absorption. www.gov.uk
Carcinogenicity Studies and Tumor Promotion Activities
Phenol itself has been classified by the U.S. Environmental Protection Agency (EPA) as a Group D substance, not classifiable as to human carcinogenicity, and by the International Agency for Research on Cancer (IARC) as Group 3, also not classifiable. www.gov.ukepa.gov Bioassays of phenol in drinking water administered to F344 rats and B6C3F1 mice for 103 weeks did not demonstrate it to be a carcinogen under the test conditions. nih.gov
Despite the lack of evidence for phenol as a complete carcinogen, it has been consistently identified as a tumor-promoting agent in animal skin-painting studies. nih.govepa.gov Tumor promotion is a process where a substance increases the incidence of tumors when administered after an initial, sub-carcinogenic dose of a tumor-initiating agent. Studies have shown that phenol can promote skin cancer in mice pretreated with initiators like 7,12-dimethylbenz(a)anthracene (DMBA). nih.govepa.gov The maximum tumor-promoting response for phenol was observed at a 10 percent concentration. epa.gov This promoting activity is linked to its ability to cause irritation and epidermal hyperplasia (thickening of the skin). pnlee.co.uk
For other related compounds, such as o-Phenylphenol, dermal application studies in mice found no evidence of carcinogenicity, either as a complete carcinogen or as a promoter following DMBA initiation. nih.gov However, it did cause nonneoplastic lesions like ulceration and inflammation at the application site. nih.gov Based on the negative findings in mutagenicity tests for the related chemical 4-tert-pentylphenol, it is not expected to cause cancer via a genotoxic mechanism.
| Study Type | Test System | Key Findings | Conclusion |
|---|---|---|---|
| Bioassay (Oral) | F344 Rats, B6C3F1 Mice | No increased incidence of cancer compared to controls after 103 weeks in drinking water. nih.gov | Not carcinogenic under test conditions. nih.gov |
| Tumor Promotion (Dermal) | Mice | Promoted skin cancer after pretreatment with DMBA. epa.gov | Acts as a tumor promoter. epa.gov |
| Carcinogenicity (Dermal) | Mice | Did not act as a complete carcinogen when applied alone. epa.gov | Not a complete carcinogen. epa.gov |
Reproductive and Developmental Toxicity Investigations
Data specifically for this compound are limited; therefore, assessments are based on studies of phenol and structurally similar alkylphenols.
Animal studies have demonstrated that phenol can cause developmental toxicity. epa.gov The most consistently reported effects following prenatal exposure in animals are reductions in fetal weight and viability. ca.govca.gov In some rat studies, significant decreases in mean fetal weights were observed even in the absence of maternal toxicity. ca.gov Other reported effects include growth retardation and abnormal development in offspring. epa.gov A study where pregnant rats were given phenol by gavage found a syndrome of limb paralysis and short or kinky tails in the offspring postnatally. ca.gov
For related compounds, a two-generation reproduction study in rats exposed to p-tert-butylphenol showed specific reproductive effects. In a developmental toxicity study with 4-tert-pentylphenol, there was evidence of increased incidence of bent ribs and reduced fetal body weight, although these effects were considered secondary to maternal toxicity.
| Compound | Species | Study Type | Observed Effects |
|---|---|---|---|
| Phenol | Rat | Developmental | Reduced fetal body weight, growth retardation, limb paralysis, and kinky tails in offspring. epa.govca.gov |
| Phenol | Mouse | Developmental | Growth retardation, decreased viability, increased incidence of cleft palate at maternally toxic doses. ca.gov |
| p-tert-Butylphenol | Rat | Two-Generation Reproductive | Specific reproductive effects observed. |
| 4-tert-Pentylphenol | Rat | Developmental | Increased incidence of bent ribs and reduced fetal body weight, secondary to maternal toxicity. |
Genotoxicity Evaluations
There is a lack of specific genotoxicity data for this compound. The evaluation is therefore based on data from phenol and other alkylphenols.
Based on the weight of evidence from available in vitro genotoxicity studies, the related compound p-tert-butylphenol is not considered to be genotoxic. Similarly, negative results were reported for 4-tert-pentylphenol in a bacterial reverse mutation assay. The absence of a genotoxic mechanism is often cited when considering the carcinogenic potential of these compounds.
Mechanisms of Oxidative Phosphorylation Uncoupling by Phenol Derivatives
Substituted phenols are classic uncouplers of oxidative phosphorylation in mitochondria. nih.gov This process disrupts the critical link between electron transport and ATP synthesis, which is the primary mechanism for cellular energy production. nih.govwikipedia.org
The mechanism involves the following key steps:
Proton Gradient: During normal respiration, the electron transport chain pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient, also known as the proton-motive force.
ATP Synthesis: This proton-motive force drives protons back into the matrix through the ATP synthase enzyme, and the energy from this flow is used to phosphorylate ADP to form ATP.
Uncoupler Action: An uncoupling agent, such as a phenol derivative, is a lipid-soluble weak acid. nih.gov Due to its lipophilic nature (enhanced by the alkyl group like dimethylheptyl), it can readily diffuse across the inner mitochondrial membrane. nih.gov
Proton Transport: In the proton-rich intermembrane space, the phenolic compound picks up a proton. It then diffuses back across the membrane into the proton-poor matrix, where it releases the proton. This action essentially creates a "short circuit," dissipating the proton gradient without the involvement of ATP synthase. wikipedia.org
Consequences: The energy stored in the proton gradient is released as heat instead of being used for ATP synthesis. wikipedia.org Although ATP production is inhibited, the electron transport chain continues to function and oxygen consumption actually increases as the system attempts to re-establish the proton gradient. wikipedia.org This leads to a depletion of cellular ATP and can cause hyperthermia and metabolic acidosis. nih.gov
The key structural features required for a compound to act as an uncoupler are an acidic dissociable group (the phenolic hydroxyl group) and a bulky hydrophobic moiety (the p-(1,1-Dimethylheptyl) group), which facilitates its movement within the lipid membrane. nih.gov
Environmental Fate and Biotransformation in the Environment
Identification of Environmental Metabolites
The biotransformation of p-(1,1-Dimethylheptyl)phenol and related nonylphenol isomers leads to the formation of various metabolites. The identification of these products is crucial for understanding the complete environmental fate of the parent compound.
During the degradation of nonylphenol isomers with quaternary benzylic carbons by S. xenophaga Bayram, the corresponding C9 alcohols are formed and detected in the culture fluid. nih.govasm.org For this compound, the identified metabolite is 2-methyloctan-2-ol. nih.govasm.org
Other studies have identified additional transformation products (TPs) from the degradation of related isomers, which may indicate potential pathways for this compound. For example, the metabolite 4-(6-oxo-1,1-dimethylheptyl) phenol (B47542) has been detected during the degradation of a nonylphenol isomer by Bacillus safensis. researchgate.net In mammalian systems, which can sometimes provide clues to environmental pathways, the primary metabolites of nonylphenol isomers are often catechols, formed by the hydroxylation of the aromatic ring. nih.gov
| Parent Compound | Degrading Organism/System | Identified Metabolite(s) |
| This compound | Sphingomonas xenophaga Bayram | 2-Methyloctan-2-ol nih.govasm.org |
| 4-(1-Ethyl-1,4-dimethylpentyl)phenol | Sphingomonas xenophaga Bayram | 3,6-Dimethylheptan-3-ol nih.govasm.org |
| 4-(1,1,2,4-Tetramethylpentyl)phenol | Sphingomonas xenophaga Bayram | 2,3,5-Trimethylhexan-2-ol nih.govasm.org |
| 4-(1-Methyloctyl)phenol | Sphingomonas xenophaga Bayram | Unidentified metabolite(s) nih.govasm.org |
Environmental Monitoring and Status as a Pollutant
Phenolic compounds are recognized as significant environmental pollutants due to their widespread industrial use and potential toxicity. researchgate.net Nonylphenols, the group to which this compound belongs, are of particular concern and are often monitored in various environmental compartments, including surface water, sediments, and soil. cdc.govnih.gov
Technical nonylphenol mixtures are used extensively in the production of nonylphenol polyethoxylates, a class of nonionic surfactants. core.ac.uk The subsequent degradation of these surfactants in wastewater treatment plants and the environment releases technical nonylphenol, which is a complex mixture of various isomers, including this compound. core.ac.uk
Due to their persistence and potential to act as endocrine disruptors, nonylphenols have been designated as priority pollutants by environmental agencies in several countries. nih.govresearchgate.net The isomer-specific degradation patterns are a critical factor in risk assessment, as the selective enrichment of more persistent and potentially more toxic isomers can occur in the environment. researchgate.netnih.gov This highlights the importance of analytical methods that can distinguish between different isomers during environmental monitoring. nih.gov
Emerging Research Directions and Gaps
Novel Analog Design for Specific Cannabinoid Receptor Modulation
p-(1,1-Dimethylheptyl)phenol is recognized as a potent agonist of both the CB1 and CB2 cannabinoid receptors lookchem.com. Its core structure, particularly the phenolic group and the 1,1-dimethylheptyl side chain, serves as a valuable scaffold in medicinal chemistry for the development of new cannabinoid receptor ligands lumirlab.comusbio.net. A significant direction in current research is the design of novel analogs that exhibit greater selectivity for either the CB1 or CB2 receptor.
The endocannabinoid system is a therapeutic target for a wide range of conditions, including pain, inflammation, anxiety, and neurodegenerative disorders nih.govpreprints.org. While CB1 receptor activation is associated with psychoactive effects, the CB2 receptor is primarily expressed in the immune system and is not typically linked to such effects nih.gov. Therefore, the development of selective CB2 agonists is a major goal in pharmaceutical research.
Researchers are modifying the this compound structure to create derivatives that can selectively activate the CB2 receptor. Studies on cannabinol (B1662348) derivatives featuring the 1,1-dimethylheptyl (DMH) homolog have shown that subtle structural changes can significantly alter binding affinity and functional activity at CB1 and CB2 receptors lumirlab.com. The aim is to create compounds that retain the therapeutic benefits associated with cannabinoid receptor modulation while minimizing or eliminating the undesirable psychoactive side effects, thereby enhancing their potential as therapeutic agents semanticscholar.org.
| Receptor Target | Therapeutic Goal | Rationale for Analog Design |
|---|---|---|
| CB1 Receptor | Analgesia, anti-emetic | Modulate activity to reduce psychoactive effects while retaining therapeutic benefits. |
| CB2 Receptor | Anti-inflammatory, neuroprotective | Develop selective agonists to avoid CB1-mediated psychoactivity. nih.gov |
Advanced Toxicological Modeling and Risk Assessment Methodologies for Alkylphenols
There is a notable gap in comprehensive toxicological data specifically for this compound. However, it is classified as an alkylphenol and a potential endocrine-disrupting compound nih.govedlists.org. Risk assessment for similar chemicals, such as 4-tert-butylphenol (B1678320) and 4-tert-pentylphenol, often relies on analog data due to limited specific information industrialchemicals.gov.au. This highlights a critical need for advanced methodologies to assess the toxicological profile of such compounds more efficiently and accurately.
Emerging research is focused on moving away from traditional animal testing towards New Approach Methodologies (NAMs). These include:
In Vitro High-Throughput Screening (HTS): Utilizing human cell-based assays to evaluate potential toxicity and endocrine-disrupting activity across a large number of chemicals rapidly epa.gov.
Computational Toxicology: Employing Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict the toxicity of chemicals based on their molecular structure. This allows for the prioritization of chemicals for further testing.
Organoids and Microphysiological Systems: Using 3D cell culture models that mimic the structure and function of human organs to provide more physiologically relevant data on chemical toxicity epa.gov.
The development of integrated frameworks, such as the Inventory Multi-tiered Assessment and Prioritisation (IMAP) model, allows for a systematic, risk-based evaluation of chemicals . Such tiered approaches use high-throughput data and computational models in initial stages to identify chemicals that require more in-depth assessment, optimizing resources and reducing animal use. Applying these advanced methodologies to this compound and other data-poor alkylphenols is a crucial direction for future research.
Bioremediation Strategies for this compound Contamination
Phenolic compounds are recognized as significant environmental pollutants originating from various industrial processes researchgate.netmdpi.com. While specific studies on the bioremediation of this compound are scarce, a large body of research exists on the degradation of phenol (B47542) and other alkylphenols by microorganisms. This research provides a foundation for developing strategies to address potential contamination by this compound.
Bioremediation leverages the metabolic capabilities of bacteria and fungi to break down contaminants into less harmful substances nih.gov. Numerous microbial species, particularly from the genus Pseudomonas, have been shown to effectively degrade phenol and its derivatives, such as p-nitrophenol, by using them as a carbon and energy source academicjournals.orgnih.govindexcopernicus.com.
Future research in this area should focus on:
Screening and Isolation: Identifying and isolating specific microbial strains from contaminated environments that demonstrate a capacity to degrade this compound. The complex alkyl side chain of this compound may require specialized enzymatic pathways.
Metabolic Pathway Analysis: Elucidating the specific metabolic pathways and enzymes involved in the breakdown of this compound.
Optimization of Conditions: Determining the optimal environmental conditions (e.g., pH, temperature, nutrient availability) to enhance the efficiency of microbial degradation academicjournals.org.
Given the persistence of some phenolic compounds in the environment, developing effective and environmentally friendly bioremediation techniques is a critical research gap that needs to be addressed.
| Microorganism Type | Example Genus | Role in Degradation |
|---|---|---|
| Bacteria | Pseudomonas, Bacillus, Alcaligenes | Utilize phenols as a sole source of carbon and energy. nih.govindexcopernicus.com |
| Fungi | Cunninghamella, Mucor, Fusarium | Exhibit tolerance to high concentrations of hydrocarbons and produce degrading enzymes. nih.govacademicjournals.org |
Future Prospects in Pharmaceutical Development and Medical Technologies
While this compound itself is often found in synthetic cannabis products and is a controlled substance in many jurisdictions, its real value for the future lies in its role as a lead compound in pharmaceutical development lookchem.comnih.gov. Its potent interaction with cannabinoid receptors makes its chemical structure a foundational template for creating novel therapeutics usbio.net.
The future prospects are not in the direct use of this compound but in the development of its structurally related analogs. The key opportunities include:
Development of Non-Psychoactive Analgesics: By creating analogs that selectively target CB2 receptors or modulate CB1 receptors allosterically, it may be possible to develop potent pain relievers without the side effects associated with traditional opioids or non-selective cannabinoid agonists.
Anti-Inflammatory and Immunomodulatory Agents: Selective CB2 agonists derived from this scaffold could offer new treatments for autoimmune diseases and chronic inflammatory conditions.
Neuroprotective Therapies: The endocannabinoid system plays a role in neuroprotection. Analogs are being investigated for potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease preprints.org.
The compound serves as a critical research tool for understanding the structure-activity relationships of cannabinoid receptor ligands. This knowledge is essential for the rational design of next-generation medicines targeting the endocannabinoid system for a variety of therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for p-(1,1-dimethylheptyl)phenol, and how does steric hindrance from the branched alkyl chain influence reaction optimization?
Methodological Answer:
- Alkylation of phenol : React phenol with 1,1-dimethylheptyl bromide or chloride under Friedel-Crafts alkylation conditions (AlCl₃ catalyst). The bulky alkyl group may reduce reaction efficiency due to steric hindrance, requiring extended reaction times or elevated temperatures .
- Alternative pathways : Consider using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution in biphasic systems. Monitor intermediates via GC-MS or HPLC to optimize yield .
- Challenge : The tert-alkyl group can hinder electrophilic substitution; confirm regioselectivity via ¹H/¹³C NMR (e.g., para-substitution confirmed by aromatic proton splitting patterns) .
Q. How can the structure of this compound be confirmed, and what analytical techniques are critical for distinguishing it from linear alkylphenol analogs?
Methodological Answer:
Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do they impact experimental design?
Methodological Answer:
- Solubility : Hydrophobic due to the branched alkyl chain; use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous systems, employ surfactants or cyclodextrins .
- pKa : Estimated ~10–11 (similar to alkylphenols). Use pH-adjusted buffers in reactivity studies to maintain the phenolate form for nucleophilic reactions .
- LogP : Predicted ~5–6 (via software like ChemAxon). This high lipophilicity necessitates careful consideration in bioavailability or environmental persistence studies .
Advanced Research Questions
Q. How does this compound interact with cannabinoid receptors, and what methodological approaches validate its activity?
Methodological Answer:
- Receptor binding assays : Use radiolabeled CP-55,940 in competitive binding studies with CB1/CB2 receptors (e.g., transfected HEK293 cells). Compare IC₅₀ values to CP-47,497, a synthetic cannabinoid analog with a similar structure .
- Functional assays : Measure cAMP inhibition or β-arrestin recruitment via BRET/FRET. The dimethylheptyl group’s bulk may reduce efficacy compared to smaller alkyl chains .
- In vivo models : Evaluate hypothermia or catalepsy in mice (dose range: 1–10 mg/kg). Cross-reference behavioral data with receptor knockout models to confirm specificity .
Q. What environmental risks are associated with this compound, and how can its degradation pathways be studied under regulatory constraints?
Methodological Answer:
- Ecotoxicity : Follow OECD Test Guideline 211 (Daphnia magna reproduction assay) to assess LC₅₀/EC₅₀. The compound’s hydrophobicity may require testing in sediment-water systems .
- Degradation studies :
Q. What structure-activity relationship (SAR) trends emerge when modifying the alkyl chain in this compound derivatives, particularly for bioactive applications?
Methodological Answer:
- Chain length optimization : Synthesize homologs (C5–C9) and compare receptor binding (e.g., CB1 Ki values). CP-47,497-C8 shows higher potency than C7, suggesting chain length affects receptor fit .
- Branching effects : Compare dimethylheptyl vs. linear heptyl analogs in vitro. Bulkier groups may reduce membrane permeability (assess via PAMPA assay) but enhance metabolic stability .
- Electrophilic substitution : Introduce halogens (e.g., Br at the ortho position) to study electronic effects on phenolic acidity and receptor interactions .
Data Contradictions and Resolution Strategies
Q. Discrepancies exist in reported endocrine-disrupting effects of alkylphenols. How can researchers design studies to clarify this compound’s endocrine activity?
Methodological Answer:
- In vitro assays : Use ERα/ERβ transactivation assays (e.g., MCF-7 cells) with 17β-estradiol as control. Test concentrations from 1 nM–10 μM to capture non-monotonic dose responses .
- In vivo validation : Conduct uterotrophic assays in ovariectomized rodents. Compare with bisphenol A and control for anti-androgenic effects via Hershberger assay .
- OMICs approaches : Perform RNA-seq on exposed zebrafish embryos to identify disrupted pathways (e.g., vitellogenin expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
